molecular formula C27H44O4 B054729 3beta,7alpha-Dihydroxy-5-cholestenoate CAS No. 115538-84-6

3beta,7alpha-Dihydroxy-5-cholestenoate

Cat. No. B054729
M. Wt: 432.6 g/mol
InChI Key: GYJSAWZGYQXRBS-GRJZKGIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sterols similar to 3beta,7alpha-Dihydroxy-5-cholestenoate involves multi-step chemical reactions. For example, the synthesis of 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol demonstrates the complexity of obtaining specific sterol derivatives. This process includes acetylation, phosphorus oxychloride treatment, hydrogenation in the presence of tritium gas, and subsequent hydroxylation at specific carbon atoms (Okuda & Atsuta, 1978).

Molecular Structure Analysis

The molecular structure of sterols like 3beta,7alpha-Dihydroxy-5-cholestenoate is characterized by specific hydroxylation patterns on the steroid nucleus. These hydroxy groups at precise positions are critical for the biological activity and metabolic fate of these molecules. The synthesis and study of various sterols, including those with additional hydroxyl groups, provide insight into the structural requirements for their biological function and their role in metabolic pathways (Dayal et al., 1976).

Chemical Reactions and Properties

Sterols undergo various chemical reactions, including hydroxylation, which is pivotal for their conversion into biologically active compounds. For instance, the synthesis and metabolism of 5beta-cholestane-3alpha,7alpha,24,25-tetrol highlights the enzymatic transformations that these molecules can undergo, reflecting their chemical reactivity and functional significance in biological systems (Kuramoto et al., 1978).

Scientific Research Applications

  • Role in Bile Acid Synthesis and Liver Disease : One study identified a defect in bile acid synthesis involving a deficiency in 7alpha-hydroxylation due to a mutation in the gene for microsomal oxysterol 7alpha-hydroxylase, leading to severe neonatal liver disease. This highlights the importance of 3beta,7alpha-Dihydroxy-5-cholestenoate in bile acid metabolism and its potential role in liver disorders (Setchell et al., 1998).

  • Metabolism and Biliary Secretion : A study on the metabolism of 3beta,7alpha-dihydroxy-5alpha-cholestanoic acid in rats with a bile fistula revealed its primary metabolism to dihydroxy-5alpha-cholanic acids. This research contributes to understanding the metabolism and biliary secretion of related compounds (Mui & Elliott, 1975).

  • Immunomodulatory Effects : Research has shown that 7alpha-hydroxy-dehydroepiandrosterone, a related steroid, may have locally active metabolites responsible for immunostimulatory or immunomodulatory effects (Hampl et al., 1997).

  • Role in Cholesterol Metabolism and Disease : In another study, researchers explored the role of 3beta,7alpha-Dihydroxy-5-cholestenoate in cholesterol metabolism and its potential impact on diseases like the Smith-Lemli-Opitz syndrome. This syndrome is caused by a deficiency in 3beta-hydroxysterol Delta(7)-reductase, affecting cholesterol and bile acid synthesis (Honda et al., 1999).

  • Applications in Drug Synthesis : Additionally, research into the synthesis of novel sterols and steroids often involves compounds like 3beta,7alpha-Dihydroxy-5-cholestenoate. These studies have implications for drug development and therapeutic applications, as seen in the work on cytotoxic analysis of certain sterol derivatives (Cui et al., 2009).

Safety And Hazards

The hazard statements for 3beta,7alpha-Dihydroxy-5-cholestenoate include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Future Directions

The future directions of 3beta,7alpha-Dihydroxy-5-cholestenoate research could involve further exploration of its role in cholesterol homeostasis in the lung and the correlation of circulating levels of cholesterol and 27-oxygenated metabolite . More research could also be conducted on its enzymology and the potential applications of its CoA ligase .

properties

IUPAC Name

(6R)-6-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSAWZGYQXRBS-GRJZKGIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921748
Record name 3,7-Dihydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3beta,7alpha-Dihydroxy-5-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3beta,7alpha-Dihydroxy-5-cholestenoate

CAS RN

115538-84-6
Record name (3β,7α)-3,7-Dihydroxycholest-5-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxy-5-cholestenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dihydroxycholest-5-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3beta,7alpha-Dihydroxy-5-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,7alpha-Dihydroxy-5-cholestenoate
Reactant of Route 2
3beta,7alpha-Dihydroxy-5-cholestenoate
Reactant of Route 3
3beta,7alpha-Dihydroxy-5-cholestenoate
Reactant of Route 4
3beta,7alpha-Dihydroxy-5-cholestenoate
Reactant of Route 5
3beta,7alpha-Dihydroxy-5-cholestenoate
Reactant of Route 6
3beta,7alpha-Dihydroxy-5-cholestenoate

Citations

For This Compound
23
Citations
SM Kawut, MJ Krowka, K Forde, GA Heresi… - D54. CLINICAL …, 2016 - atsjournals.org
Methods: being evaluated for liver transplantation and patients with PPHTN. We included subjects with HPS (defined as abnormal alveolar-arterial oxygen gradient in the setting of …
Number of citations: 2 www.atsjournals.org
QJ Han, P Forfia, A Vaidya, G Ramani… - Frontiers in …, 2023 - frontiersin.org
Right ventricular (RV) function is a major determinant of outcome in patients with precapillary pulmonary hypertension (PH). We studied the effect of ranolazine on RV function over 6 …
Number of citations: 0 www.frontiersin.org
J Ma, Y Duan, X Liang, T Li, X Huang, J Yin, Y Yin - 2021 - researchsquare.com
Background: Shaziling pig, a Chinese indigenous breed, has been classified as a fatty pig model, while the lipid metabolism and gut microbial development in Shaziling pigs were …
Number of citations: 1 www.researchsquare.com
J Feng, Z Gong, Z Sun, J Li, N Xu, RF Thorne… - Frontiers in …, 2023 - frontiersin.org
Microbiome and their metabolites are increasingly being recognized for their role in colorectal cancer (CRC) carcinogenesis. Towards revealing new CRC biomarkers, we compared …
Number of citations: 5 www.frontiersin.org
S Liu, Y Chen, X Wang, S Wang, L Bai… - Animal Models and …, 2023 - Wiley Online Library
Background The purpose of our study was to study the composition and content of the feline plasma metabolome revealing the critical metabolites and metabolic pathways associated …
Number of citations: 2 onlinelibrary.wiley.com
Z Liang, J Zhang, M Du, AA Ahmad, S Wang… - Frontiers in …, 2022 - frontiersin.org
Dietary changes have significant effects on gut microbiota and host health. Weaning is an important stage of dietary change in the ruminants. The gastrointestinal tract (GIT) microbiota …
Number of citations: 1 www.frontiersin.org
F Yin, X Huang, X Lin, TF Chan, KP Lai, R Li - Chemosphere, 2022 - Elsevier
Ulcerative colitis (UC) is an inflammatory bowel disease (IBD) that causes long-term inflammation and ulcers in the colon and rectum. Approximately 3 million adults were diagnosed …
Number of citations: 12 www.sciencedirect.com
J Ma, Y Duan, R Li, X Liang, T Li, X Huang, Y Yin, J Yin - Animal Nutrition, 2022 - Elsevier
Shaziling pig, a Chinese indigenous breed, has been classified as a fatty pig model. However, the gut microbial development and role in lipid metabolism in Shaziling pigs has been …
Number of citations: 15 www.sciencedirect.com
C Suther, L Daddi, S Bokoliya, H Panier, Z Liu, Q Lin… - Nutrients, 2022 - mdpi.com
Boswellia serrata, commonly known as frankincense, has been used for centuries as a natural anti-inflammatory and anti-microbial remedy for many illnesses. However, the effect of the …
Number of citations: 3 www.mdpi.com
L Hu, J Chen, H Duan, Z Zou, Y Qiu, J Du… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Bu-Zhong-Yi-Qi-Tang is a famous traditional Chinese medicine formula that has been prevalent in China for over 700 years to treat spleen-qi …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.